molecular formula C10H14N2O2 B15125712 nicotine N,N'-dioxide

nicotine N,N'-dioxide

Cat. No.: B15125712
M. Wt: 194.23 g/mol
InChI Key: GSXMRZNVDIMTTQ-UHFFFAOYSA-N
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Description

Nicotine N,N’-dioxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants This compound is formed through the oxidation of nicotine, resulting in the addition of two oxygen atoms to the nitrogen atoms in the nicotine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotine N,N’-dioxide can be synthesized by gradually adding nicotine to a mixture of hydrogen peroxide and glacial acetic acid. The reaction typically involves 50 grams of nicotine, 200 milliliters of 30% hydrogen peroxide, and 1200 milliliters of glacial acetic acid . The mixture is stirred and allowed to react, resulting in the formation of nicotine N,N’-dioxide.

Industrial Production Methods

The use of supercritical carbon dioxide extraction has been explored for obtaining high-purity nicotine from tobacco waste, which can then be used as a precursor for synthesizing nicotine N,N’-dioxide .

Chemical Reactions Analysis

Types of Reactions

Nicotine N,N’-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is more polar and water-soluble than nicotine due to the presence of the oxygen atoms.

Common Reagents and Conditions

Major Products

The major products formed from the reactions of nicotine N,N’-dioxide include nicotine and its various derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotine N,N’-dioxide is unique due to its increased polarity and water solubility compared to nicotine.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3

InChI Key

GSXMRZNVDIMTTQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-]

Origin of Product

United States

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